1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The presence of the fluorine atom in the benzyl group enhances the compound’s chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE typically involves the protection of the amino group of proline with a BOC (tert-butoxycarbonyl) group, followed by the introduction of the 2-fluorobenzyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein structure and function due to its unique properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- BOC-(S)-ALPHA-(2-CHLORO-BENZYL)-PROLINE
- BOC-(S)-ALPHA-(2-BROMO-BENZYL)-PROLINE
- BOC-(S)-ALPHA-(2-IODO-BENZYL)-PROLINE
Uniqueness
BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound exhibits higher stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H21FNO4- |
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Molecular Weight |
322.35 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI Key |
JHRPTZRVQXTAPK-KRWDZBQOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)[O-] |
Origin of Product |
United States |
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